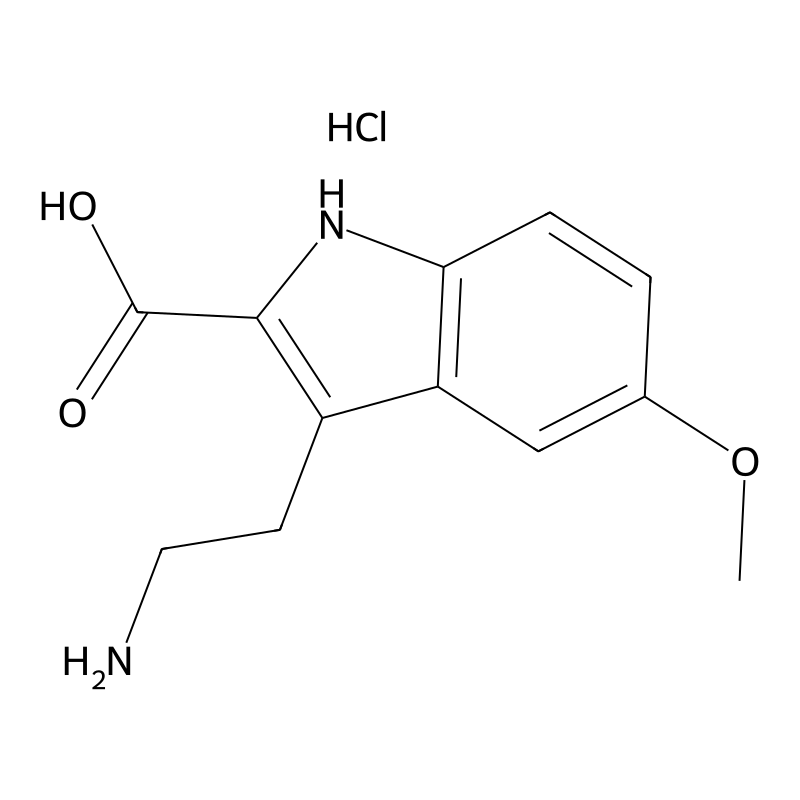

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 234.26 g/mol. This compound is characterized by the presence of an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The addition of a methoxy group and an aminoethyl side chain contributes to its unique properties and potential biological activities .

The mechanism of action of 5-MeO-Tryptophan hydrochloride is not fully understood. However, due to its structural similarity to Tryptophan, it might interact with serotonergic systems in the brain []. Tryptophan is a precursor to the neurotransmitter serotonin, and some researchers hypothesize that 5-MeO-Tryptophan might be converted to a derivative that affects serotonin signaling []. More research is needed to confirm this hypothesis and elucidate the specific mechanism of action.

The chemical reactivity of 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxyl group can be removed, leading to the formation of derivatives.

- Amine Reactions: The amino group can participate in nucleophilic substitutions or acylation reactions.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and drug development .

Research indicates that 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride exhibits various biological activities, including:

- Neuroprotective Effects: It may have potential in protecting neuronal cells from damage, making it a candidate for neurodegenerative disease research.

- Antioxidant Properties: The compound has shown promise as an antioxidant, which could be beneficial in reducing oxidative stress in cells .

- Potential Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, although more research is needed to elucidate its mechanisms .

The synthesis of 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. Common methods include:

- Indole Formation: Starting from simpler precursors, the indole core can be synthesized through cyclization reactions.

- Functionalization: Introducing the methoxy and carboxylic acid groups via electrophilic aromatic substitution or other functionalization techniques.

- Hydrochloride Salt Formation: The final product can be converted into its hydrochloride salt form by reacting with hydrochloric acid .

This compound has several potential applications, particularly in the fields of:

- Pharmaceuticals: As a lead compound for developing neuroprotective agents or anticancer drugs.

- Biochemical Research: Used as a tool for studying cellular processes and signaling pathways due to its biological activity.

- Chemical Probes: It may serve as a probe in studies involving indole derivatives and their interactions with biological systems .

Studies on 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride have focused on its interactions with various biological targets:

- Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its neuroprotective effects.

- Enzyme Inhibition Assays: Evaluating its potential to inhibit specific enzymes involved in disease pathways could highlight its therapeutic relevance .

Several compounds share structural similarities with 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride. These include:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| 3-(2-Aminoethyl)-1H-indole-2-carboxylic acid | 5956-86-5 | C11H12N2O2 | Neuroprotective effects |

| 3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid ethyl ester | Not listed | C14H18N2O2 | Potential anticancer activity |

| Tryptamine | 146-91-8 | C10H12N2O | Psychotropic effects |

Uniqueness

The uniqueness of 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride lies in its specific combination of functional groups that confer distinct biological activities, particularly its potential neuroprotective and antioxidant properties. This makes it a promising candidate for further research compared to other similar compounds that may not exhibit these specific effects .